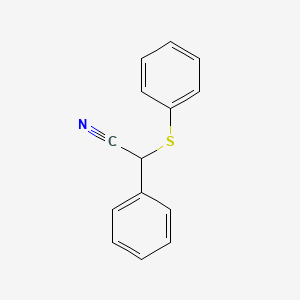
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is an organic compound that belongs to the class of naphthyl derivatives. This compound is characterized by the presence of a naphthyloxy group attached to a carbonyl group, which is further connected to a phenylalanine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine typically involves the reaction of 2-naphthol with a suitable carbonylating agent to form the naphthyloxycarbonyl intermediate. This intermediate is then reacted with 3-phenyl-DL-alanine under specific conditions to yield the final product. Common reagents used in this synthesis include pyridine and methacrylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The naphthyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, alcohols, and substituted naphthyl compounds. These products are often characterized using techniques such as NMR, IR, and mass spectrometry .
科学的研究の応用
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques .
類似化合物との比較
Similar Compounds
γ-(2-Naphthyloxy)-n-butyric acid: Shares the naphthyloxy group but differs in the rest of the structure.
2-Naphthyloxycarbonyl chloride: Used as a reagent in organic synthesis.
2-Naphthyloxypropyl methacrylate: A monomer used in polymer chemistry .
Uniqueness
N-((2-Naphthyloxy)carbonyl)-3-phenyl-DL-alanine is unique due to its combination of a naphthyloxy group with a phenylalanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2547-03-7 |
|---|---|
分子式 |
C20H17NO4 |
分子量 |
335.4 g/mol |
IUPAC名 |
2-(naphthalen-2-yloxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C20H17NO4/c22-19(23)18(12-14-6-2-1-3-7-14)21-20(24)25-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13,18H,12H2,(H,21,24)(H,22,23) |
InChIキー |
FQTOTRMQZPBLBJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


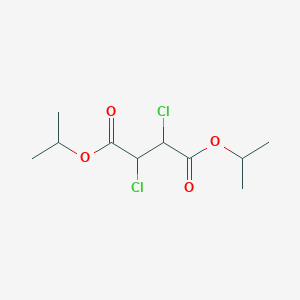
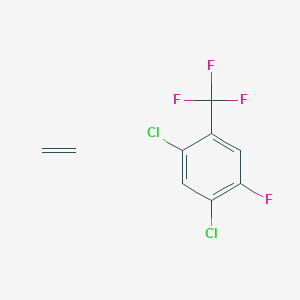
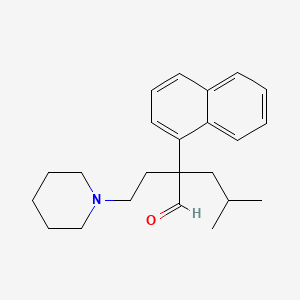

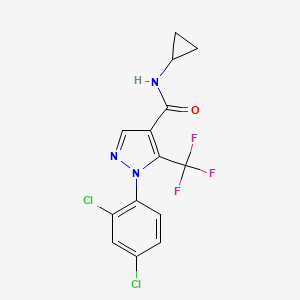
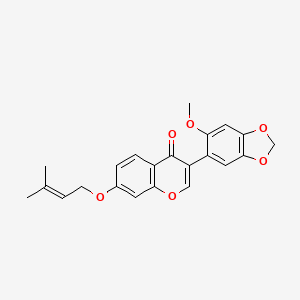

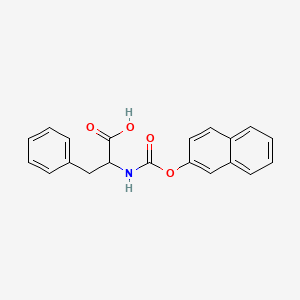
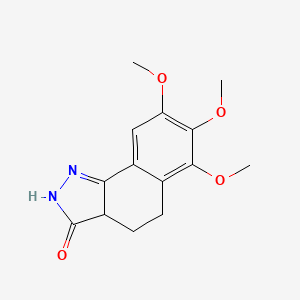

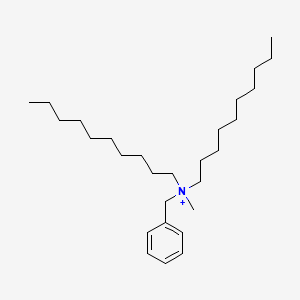

![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
